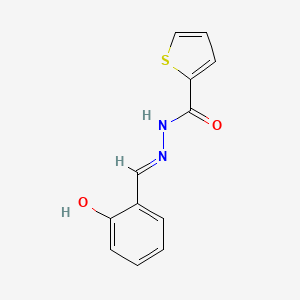

N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide

Description

N'-(2-Hydroxybenzylidene)-2-thiophenecarbohydrazide is a Schiff base synthesized via condensation of 2-hydroxybenzaldehyde with thiophene-2-carbohydrazide. The reaction typically employs ethanol as a solvent and glacial acetic acid as a catalyst, yielding the product through conventional reflux (3–5 hours) or ultrasound-assisted methods (reducing synthesis time significantly) . Structural confirmation is achieved via IR, NMR, and CHN analysis, with characteristic peaks such as the C=N stretch at ~1620 cm⁻¹ and aromatic C-H vibrations near 3200 cm⁻¹ . The compound exhibits a planar geometry due to intramolecular O–H⋯N hydrogen bonding, forming an S(6) ring motif, as observed in related analogs . Its primary applications include corrosion inhibition for mild steel in acidic environments, attributed to adsorption on metal surfaces via electron-rich thiophene and phenolic -OH groups .

Properties

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c15-10-5-2-1-4-9(10)8-13-14-12(16)11-6-3-7-17-11/h1-8,15H,(H,14,16)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDXCRHRUMIWQS-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876698 | |

| Record name | Salicylaldehyde 2-Thiophenyl-acyl hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide involves its ability to chelate metal ions and interact with biological macromolecules. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, its hydrazone linkage allows it to participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups (e.g., -Cl) : Improve crystallinity and thermal stability but may reduce solubility in polar solvents .

- Long Alkyl Chains (e.g., -C₁₅H₃₁) : Enhance lipophilicity, favoring interactions with biological membranes .

- Heterocyclic Variations : Thiophene cores excel in corrosion inhibition due to π-electron donation, while phenyl/morpholine derivatives shift functionality toward bioactivity .

Physicochemical and Functional Properties

Table 3: Spectral and Thermal Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.